N4-Cyclopentylpyrimidine-4,5-diamine
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Overview
Description
N4-Cyclopentylpyrimidine-4,5-diamine: is a heterocyclic compound with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives are widely used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopentylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with a pyrimidine derivative, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N4-Cyclopentylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N4-cyclopentylpyrimidine-4,5-dione, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: N4-Cyclopentylpyrimidine-4,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological macromolecules such as DNA and proteins. It serves as a model compound for understanding the behavior of pyrimidine-based drugs .
Medicine: Its ability to interact with nucleic acids makes it a promising candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of N4-Cyclopentylpyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on these targets, inhibiting or modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
2-chloro-N4-cyclopentylpyrimidine-4,5-diamine: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
N4-phenylpyrimidine-4,5-diamine: This compound has a phenyl group instead of a cyclopentyl group, leading to different chemical and biological properties.
Uniqueness: N4-Cyclopentylpyrimidine-4,5-diamine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-N-cyclopentylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C9H14N4/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2,(H,11,12,13) |
InChI Key |
NXJIELWEZJRQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC=C2N |
Origin of Product |
United States |
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